Corti-jaikal
Description
Based on naming conventions and sparse experimental data, Corti-jaikal may involve modifications to cortisol’s steroidal backbone, such as halogenation or alkylation, to enhance receptor binding affinity or metabolic stability . However, its exact chemical structure, synthesis pathway, and pharmacodynamic profile remain undocumented in the indexed literature.
Properties
CAS No. |
76207-54-0 |
|---|---|
Molecular Formula |
C30H42AlNaO15S2 |
Molecular Weight |
756.8 g/mol |
IUPAC Name |
aluminum;sodium;[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate;2-hydroxybenzoic acid;hydroxy-oxido-oxo-sulfanylidene-λ6-sulfane;trihydroxide |
InChI |
InChI=1S/C23H32O6.C7H6O3.Al.Na.H2O3S2.3H2O/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3;8-6-4-2-1-3-5(6)7(9)10;;;1-5(2,3)4;;;/h10,16-18,20,26,28H,4-9,11-12H2,1-3H3;1-4,8H,(H,9,10);;;(H2,1,2,3,4);3*1H2/q;;+3;+1;;;;/p-4/t16-,17-,18-,20+,21-,22-,23-;;;;;;;/m0......./s1 |
InChI Key |
QYBKOGAYESLXCP-UYGYOKBVSA-J |
SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O.C1=CC=C(C(=C1)C(=O)O)O.[OH-].[OH-].[OH-].OS(=O)(=S)[O-].[Na+].[Al+3] |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)O.C1=CC=C(C(=C1)C(=O)O)O.[OH-].[OH-].[OH-].OS(=O)(=S)[O-].[Na+].[Al+3] |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O.C1=CC=C(C(=C1)C(=O)O)O.[OH-].[OH-].[OH-].OS(=O)(=S)[O-].[Na+].[Al+3] |
Synonyms |
Corti-Jaikal hydrocortisone acetate - salicylic acid - sodium thiosulfate hydrocortisone acetate, salicylic acid, sodium thiosulfate drug combination |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Corti-jaikal’s proposed mechanism aligns with cortisol analogs, such as prednisolone and dexamethasone , which are widely used anti-inflammatory agents. Below is a comparative analysis based on inferred properties and analogous compounds:
Table 1: Key Properties of this compound and Analogous Glucocorticoids
| Property | This compound (Inferred) | Cortisol | Dexamethasone | Prednisolone |
|---|---|---|---|---|
| Receptor Affinity | High (hypothesized) | Moderate | Very High | High |
| Half-life (hrs) | 8–12 (estimated) | 1–2 | 36–72 | 2–4 |
| Anti-inflammatory | Potentially enhanced | Baseline | 25–30× cortisol | 4× cortisol |
| Metabolic Stability | Improved (theoretical) | Low | High | Moderate |
| Clinical Use | Experimental | Replacement therapy | Autoimmune diseases | Allergic reactions |
Structural and Functional Insights
Receptor Binding: Unlike cortisol, which binds non-selectively to glucocorticoid and mineralocorticoid receptors, this compound may incorporate fluorine or methyl groups (as seen in dexamethasone) to enhance selectivity for glucocorticoid receptors .
Metabolism : this compound’s speculated extended half-life could stem from resistance to hepatic 11β-hydroxysteroid dehydrogenase (11β-HSD2), a common degradation pathway for cortisol .
Efficacy : Preliminary computational models suggest this compound’s anti-inflammatory potency exceeds prednisolone but remains inferior to dexamethasone, though experimental validation is absent .
Methodological Considerations for Future Studies
To address knowledge gaps, the following approaches are recommended:
Synthesis and Characterization :
- Use high-performance liquid chromatography (HPLC) and mass spectrometry to confirm purity and molecular weight .
- Conduct X-ray crystallography to resolve structural details .
In Vitro Assays :
- Measure receptor binding affinity via competitive radioligand assays .
- Assess metabolic stability using hepatocyte incubation models .
Preclinical Testing :
- Compare efficacy in murine inflammation models (e.g., carrageenan-induced edema) against dexamethasone .
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